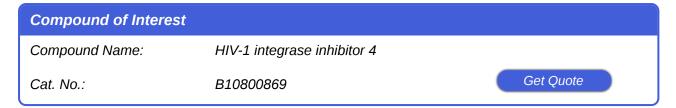


Application Notes and Protocols for the Quantification of Elvitegravir in Plasma Samples

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Elvitegravir (EVG), an integrase strand transfer inhibitor used in the treatment of HIV infection, in human plasma samples. The methods described herein are based on published and validated bioanalytical procedures, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Introduction

Elvitegravir is a key component of several antiretroviral therapy (ART) regimens. Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes, managing drug-drug interactions, and assessing patient adherence. The following protocols provide robust and reliable methods for the determination of Elvitegravir concentrations in a clinical and research setting.

Overview of Analytical Methods

The quantification of Elvitegravir in plasma is predominantly achieved through two main analytical techniques:

• Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification, offering high sensitivity, selectivity, and throughput. Various



sample preparation techniques can be employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1][2]

 High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive than LC-MS/MS, HPLC-UV provides a cost-effective and accessible alternative for therapeutic drug monitoring where high sensitivity is not paramount.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various validated methods for Elvitegravir quantification in plasma.

Table 1: LC-MS/MS Methods for Elvitegravir Quantification

Parameter	Method 1	Method 2	Method 3
Linearity Range (ng/mL)	52 - 10,470[6]	10 - 4,000[1]	50 - 5,000[2]
Lower Limit of Quantification (LLOQ) (ng/mL)	52[6]	10[1]	50[2]
Intra-day Precision (%CV)	< 15%	Not Reported	3 - 6.3%[2]
Inter-day Precision (%CV)	< 15%	Not Reported	3 - 6.3%[2]
Intra-day Accuracy (% bias)	± 15%	Not Reported	3.8 - 7.2%[2]
Inter-day Accuracy (% bias)	± 15%	Not Reported	3.8 - 7.2%[2]
Recovery (%)	≥ 76%[6]	Not Reported	> 85%
Internal Standard	Stable isotope labeled EVG[6]	d6-elvitegravir[7]	EVG-D6[2]

Table 2: HPLC-UV Method for Elvitegravir Quantification



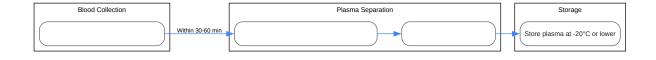
Parameter	Method 1	
Linearity Range	Optimized for expected patient concentrations[3] [4][5]	
Lower Limit of Quantification (LLOQ)	Not explicitly stated, but sufficient for therapeutic monitoring.	
Intra-day Precision (%CV)	< 10%[3][4][5]	
Inter-day Precision (%CV)	< 10%[3][4][5]	
Accuracy (% bias)	< 15%[3][4][5]	
Recovery (%)	82 - 105%[3][4]	
Internal Standard	Not explicitly stated in the provided abstracts.	

Experimental Workflows and Protocols

The following diagrams and protocols detail the steps for sample preparation and analysis.

Sample Collection and Handling

Proper sample collection and handling are critical for accurate quantification.



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Caption: Workflow for blood collection and plasma separation.

Protocol for Plasma Preparation:

Collect whole blood samples into tubes containing K2EDTA as an anticoagulant.[6][8]



- Gently invert the tubes 8-10 times to ensure thorough mixing with the anticoagulant.[8]
- Within one hour of collection, centrifuge the blood samples at 1000-2000 x g for 10 minutes at 4°C to separate the plasma from the cellular components.[9]
- Carefully aspirate the plasma supernatant into clean, labeled polypropylene tubes.
- Store the plasma samples at -20°C or lower until analysis.[7]

Method 1: UPLC-MS/MS with Protein Precipitation

This method is rapid, simple, and suitable for high-throughput analysis.



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Caption: UPLC-MS/MS workflow with protein precipitation.

Detailed Protocol:

- Sample Preparation:
 - 1. Thaw frozen plasma samples at room temperature.
 - 2. To a 50 μ L aliquot of plasma, add the internal standard (stable isotope-labeled Elvitegravir).[6]
 - 3. Add a sufficient volume of methanol (typically a 3:1 ratio of methanol to plasma) to precipitate proteins.[6]
 - 4. Vortex the mixture for 30 seconds.



- 5. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
- 6. Transfer the clear supernatant to an autosampler vial for analysis.
- Chromatographic Conditions (Example):
 - System: Waters Acquity UPLC I-class or equivalent.[10]
 - Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 μm) or equivalent C18 column.[10]
 - Mobile Phase A: 0.1% formic acid in water.[1]
 - Mobile Phase B: Acetonitrile.[10]
 - Gradient: A gradient elution is typically used to achieve optimal separation.
 - Flow Rate: 0.4 0.6 mL/min.
 - Injection Volume: 5 10 μL.
- Mass Spectrometric Conditions (Example):
 - System: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Elvitegravir: Precursor ion (Q1) -> Product ion (Q3)
 - Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
 - Instrument parameters such as cone voltage, collision energy, and gas flows should be optimized for maximum signal intensity.

Method 2: HPLC-UV with Solid-Phase Extraction



This method offers enhanced sample cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects in HPLC-UV analysis.



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Caption: HPLC-UV workflow with solid-phase extraction.

Detailed Protocol:

- Sample Preparation (Solid-Phase Extraction):
 - 1. To a 600 µL plasma sample, add the internal standard.[3][4]
 - 2. Condition a C18 SPE cartridge with methanol followed by water.
 - 3. Load the plasma sample onto the conditioned cartridge.
 - 4. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
 - 5. Elute Elvitegravir and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
 - 6. Evaporate the eluate to dryness under a stream of nitrogen.
 - 7. Reconstitute the residue in the mobile phase.
- Chromatographic Conditions (Example):
 - System: Agilent 1200 series or equivalent HPLC system.
 - Column: C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 μm).[3][4]



Mobile Phase: A gradient of acetonitrile and phosphate buffer.[3][4]

Flow Rate: 1.0 mL/min.

Injection Volume: 20 - 50 μL.

UV Detection Wavelength: 265 nm.[3][4]

Concluding Remarks

The choice of method for quantifying Elvitegravir in plasma will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods are generally preferred for their superior sensitivity and selectivity, while HPLC-UV offers a practical alternative for routine therapeutic drug monitoring. It is essential that any method used is fully validated according to regulatory guidelines to ensure the accuracy and reliability of the results.

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